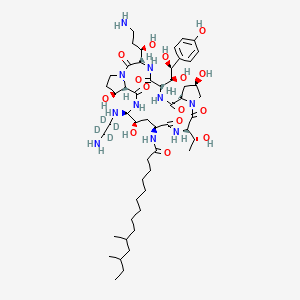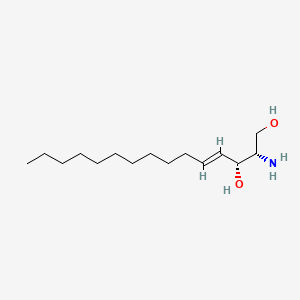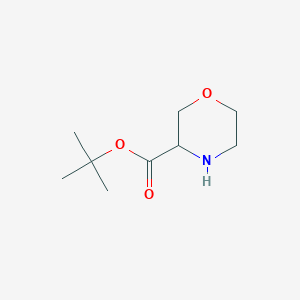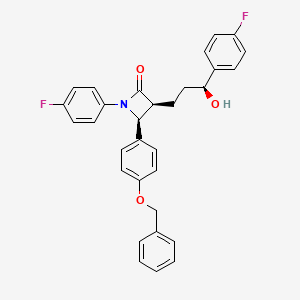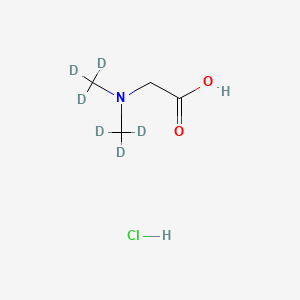
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Méthodes De Préparation
The synthesis of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves several steps. One common method includes the reaction of sulfuryl chloride with 2,2,2-trichloroethanol to form 2,2,2-trichloroethyl chlorosulfate. This intermediate is then reacted with 2-methylimidazole to produce 2-methylimidazole-1-sulfonate, which is subsequently methylated using Meerwein’s salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include sulfuryl chloride and Meerwein’s salt. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sulfuryl chloride produces 2,2,2-trichloroethyl chlorosulfate, while methylation with Meerwein’s salt yields 2-methylimidazole-1-sulfonate .
Applications De Recherche Scientifique
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has been studied for its potential as an inhibitor of sulfatases, which are enzymes involved in the hydrolysis of sulfate esters . This inhibition can have therapeutic implications, particularly in the treatment of certain cancers and other diseases. In industry, 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves its interaction with specific molecular targets, such as sulfatases. By inhibiting these enzymes, the compound can affect various biological pathways, including those involved in cell proliferation, invasion, migration, and angiogenesis . This inhibition can lead to the modulation of growth factors and cytokines, which are critical in the development and progression of certain diseases.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate can be compared with other sulfatase inhibitors, such as biphenyl and biphenyl ether derivatives . While these compounds also inhibit sulfatases, this compound is unique due to its specific structural properties and the presence of the trichloroethylsulfamate group. This group has been identified as a new pharmacophore, enabling potent inhibition of all studied sulfatases . Other similar compounds include monosaccharide sulfamate-based inhibitors, which have shown varying degrees of efficacy in inhibiting sulfatases .
Propriétés
IUPAC Name |
2,2,2-trichloroethyl 2-methylimidazole-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O3S/c1-5-10-2-3-11(5)15(12,13)14-4-6(7,8)9/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIWSABECLBXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)OCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)


![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)


